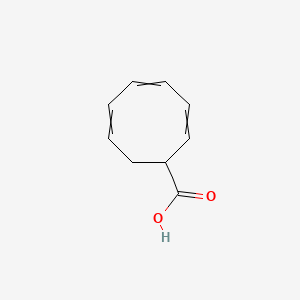
2,4,6-Cyclooctatriene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Cyclooctatriene-1-carboxylic acid is an organic compound characterized by a cyclooctatriene ring with a carboxylic acid functional group attached at the first position. This compound is notable for its unique structure, which combines the properties of both cyclic alkenes and carboxylic acids. It is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Cyclooctatriene-1-carboxylic acid typically involves the cyclization of linear precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclooctatriene ring. Subsequent functionalization introduces the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the cyclization and functionalization steps. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Cyclooctatriene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the double bonds of the cyclooctatriene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Esters, anhydrides, or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Cyclooctatriene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers and other materials due to its reactive carboxylic acid group.
Wirkmechanismus
The mechanism by which 2,4,6-Cyclooctatriene-1-carboxylic acid exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds or ionic interactions, while the cyclooctatriene ring can participate in π-π interactions or serve as a hydrophobic moiety.
Vergleich Mit ähnlichen Verbindungen
Cyclooctatetraene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Cyclohexene-1-carboxylic acid: Smaller ring size, different reactivity and stability.
Benzoic acid: Aromatic ring with a carboxylic acid group, different electronic properties.
Uniqueness: 2,4,6-Cyclooctatriene-1-carboxylic acid is unique due to its combination of a non-aromatic cyclic structure with a carboxylic acid functional group. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential medical applications. Its unique structure and reactivity make it a compound of considerable interest for further research and development.
Eigenschaften
CAS-Nummer |
100162-11-6 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
cycloocta-2,4,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-6,8H,7H2,(H,10,11) |
InChI-Schlüssel |
BOHBUILIWXCLNW-UHFFFAOYSA-N |
SMILES |
C1C=CC=CC=CC1C(=O)O |
Kanonische SMILES |
C1C=CC=CC=CC1C(=O)O |
Synonyme |
2,4,6-Cyclooctatriene-1-carboxylicacid(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















